1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
Description
1-{[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked to an azetidine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group. This sulfonyl-azetidine-triazole architecture distinguishes it from other triazole derivatives, which commonly incorporate dioxolane, epoxide, or silane substituents.
Properties
IUPAC Name |
1-[[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O2S/c13-11-3-10(1-2-12(11)14)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNIJKYVFVVDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and finally the triazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole core demonstrated potent activity against various bacterial and fungal strains. The incorporation of the sulfonyl group in the structure enhances its efficacy as an antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory potential of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has been documented in several studies. For instance, synthesized triazole derivatives showed comparable anti-inflammatory activity to ibuprofen in experimental models, suggesting their potential use in treating inflammatory conditions .
Anticancer Effects
The compound's anticancer properties have also been explored. Certain 1,2,4-triazole derivatives have been shown to inhibit the growth of cancer cells across multiple lines. For example, studies demonstrated that specific triazole derivatives could effectively induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Fungicides and Pesticides
The agricultural sector benefits from the application of triazole derivatives as fungicides and pesticides. Research has indicated that these compounds can effectively control fungal pathogens in crops, thereby improving yield and quality. Their mechanism involves disrupting fungal cell wall synthesis and metabolism .
Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators. They influence various physiological processes in plants, leading to enhanced growth and resistance to environmental stressors. This application is crucial for sustainable agriculture practices .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various triazole derivatives, researchers synthesized multiple compounds based on the 1H-1,2,4-triazole framework. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
Case Study 2: Anti-inflammatory Activity
A comparative analysis involving synthesized triazole derivatives demonstrated their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in inflammation when administered at concentrations similar to standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
The compound is compared below with four analogous triazole-based compounds: difenoconazole, epoxiconazole, flusilazole, and propiconazole. These share the 1H-1,2,4-triazole moiety but differ in substituents and functional groups, influencing their physicochemical and biological properties.
Structural and Functional Analysis
Azetidine vs. Dioxolane/Epoxide/Silane Cores
- Difenoconazole/Propiconazole: Their 1,3-dioxolane rings increase hydrophobicity, favoring membrane penetration in fungal targets .
- Epoxiconazole : The epoxide group introduces polarity, possibly enhancing solubility and systemic distribution in plants .
- Flusilazole : The silicon-based silane group imparts unique steric and electronic properties, contributing to broad-spectrum antifungal activity .
Substituent Effects on Bioactivity
- Halogenation: Chlorine and fluorine atoms in the target compound and analogs (e.g., difenoconazole, epoxiconazole) enhance lipophilicity and resistance to metabolic degradation, critical for prolonged fungicidal action .
- Aromatic Systems: The 3-chloro-4-fluorobenzenesulfonyl group in the target compound contrasts with difenoconazole’s chlorophenoxy and flusilazole’s bis(4-fluorophenyl) groups, suggesting divergent binding affinities to cytochrome P450 enzymes in fungi .
Physicochemical Properties
- Flusilazole exhibits a high boiling point (431.4°C) due to its silane group, which may reduce volatility compared to the target compound’s sulfonyl-azetidine system .
Biological Activity
1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the classes of azetidines and triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.76 g/mol. The structure features a triazole ring fused with an azetidine moiety, which is further substituted with a sulfonyl group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit notable anticancer properties. A study focusing on fluorinated triazoles found that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PT-45 (pancreatic cancer) with IC50 values around 33 µM . The incorporation of fluorine into the triazole structure enhances its potency and bioavailability, making it a promising candidate for further development.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. They have been shown to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms, leading to cell death or growth inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various disease models.
Research Findings and Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Fluorinated Triazoles : A review highlighted that fluorinated triazoles demonstrate enhanced pharmacological activities compared to their non-fluorinated counterparts. These compounds were evaluated for their anticancer, antibacterial, and antiviral properties .
- Cytotoxicity Studies : In vitro studies have shown that certain triazole derivatives can significantly affect cancer cell proliferation by targeting pathways involving ERK1/2 and NF-kB proteins, which are crucial for cell survival and proliferation .
- Antimicrobial Efficacy : Research has demonstrated the effectiveness of triazole compounds against various bacterial strains, showcasing their potential as broad-spectrum antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Steric hindrance from the azetidine ring may require elevated temperatures (80–100°C) for efficient coupling.
- Monitor reaction progress via TLC or LC-MS to optimize yields.
Basic Question: How is the crystal structure of this compound determined, and which software tools are recommended?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow high-quality crystals.
Data Collection : Employ a diffractometer (Cu-Kα or Mo-Kα radiation).
Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .
Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots and validates bond geometries .
Q. Example Parameters :
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer :
Contradictions (e.g., NMR shifts vs. computational predictions) arise from dynamic effects or solvent interactions. Mitigation strategies:
DFT Calculations : Compare experimental -/-NMR with Gaussian/B3LYP-optimized structures to identify conformational discrepancies .
Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., water, DMSO) to assess electronic environment impacts .
X-ray vs. NMR : If X-ray confirms planar triazole geometry but NMR suggests puckering, consider temperature-dependent NMR to probe flexibility .
Basic Question: Which analytical methods validate the purity of this compound, and what parameters are critical?
Methodological Answer :
HPLC and UV-Vis Spectrophotometry are standard. Protocol for UV-Vis:
Calibration Curve : Prepare 5–7 concentrations (e.g., 1–50 μg/mL) in methanol. Measure absorbance at λmax (typically 260–280 nm for triazoles).
Validation Parameters :
Q. Chromatographic Purity :
- Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase.
- Retention time consistency (±0.1 min) and peak symmetry (As ≤1.5) ensure reliability .
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Methodological Answer :
Pharmacophore Mapping : Identify critical groups (e.g., sulfonyl for H-bonding, fluorophenyl for lipophilicity) using docking studies (AutoDock Vina).
Analog Synthesis :
- Replace 3-chloro-4-fluorobenzenesulfonyl with 4-nitrobenzenesulfonyl to test electron-withdrawing effects.
- Modify the azetidine linker to pyrrolidine for ring-strain analysis .
Bioassays : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) and compare IC50 values .
Case Study : Fluorine substitution at the 4-position increases membrane permeability, as seen in COX-2 inhibitors .
Advanced Question: What strategies optimize reaction yields when steric hindrance limits azetidine-triazole coupling?
Q. Methodological Answer :
Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve yields (15–20%) by enhancing kinetic control .
Catalytic Systems : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amination in challenging couplings .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require higher temps (100–120°C) .
Q. Methodological Answer :
Potentiometric Titration : Dissolve compound in 0.1 M KCl. Titrate with 0.01 M HCl/NaOH while monitoring pH.
UV-Vis Method : Measure absorbance changes at λmax across pH 2–13. pKa corresponds to the inflection point .
Physiological Relevance :
- A pKa ~6.5 enhances solubility in physiological pH (7.4), favoring membrane permeability.
- Lower pKa (<5) may reduce bioavailability due to ionization in the GI tract .
Advanced Question: How do researchers validate computational models for this compound’s electrostatic potential?
Q. Methodological Answer :
Electrostatic Potential (ESP) Mapping : Perform DFT calculations (B3LYP/6-311++G**) using Gaussian.
Experimental Validation :
- Compare computed ESP with X-ray-derived electron density maps (Hirshfeld surface analysis).
- Validate H-bond donor/acceptor sites via IR spectroscopy (e.g., N-H stretches at 3400 cm<sup>−1</sup>) .
Outcome : Discrepancies >0.05 e/ų suggest model inaccuracies, requiring basis-set adjustments.
Basic Question: What chromatographic techniques quantify trace impurities in this compound?
Methodological Answer :
HPLC-MS/MS :
- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
- LOQ: 0.01% for 4-amino-1,2,4-triazole impurity .
GC-FID : For volatile byproducts (e.g., ethyl acetate residues).
Advanced Question: How can twinning in crystallographic data be resolved for accurate structure refinement?
Q. Methodological Answer :
Twinning Detection : Analyze >0.15 or abnormal intensity statistics in SHELXL .
Refinement : Use TWIN/BASF commands in SHELXL to model twin domains.
Validation : Confirm with Rwork/Rfree convergence (<5% difference) .
Case Study : A twin fraction of 0.32 was resolved for a triazole derivative, improving -factor from 0.12 to 0.045 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
